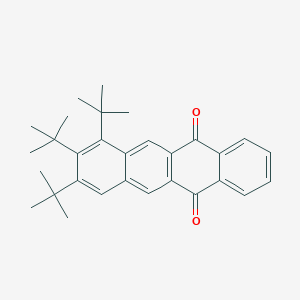
7,8,9-Tri-tert-butyltetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9-Tri-tert-butyltetracene-5,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, with three tert-butyl groups attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9-Tri-tert-butyltetracene-5,12-dione typically involves the introduction of tert-butyl groups to the tetracene backbone. One common method involves the Friedel-Crafts alkylation of tetracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7,8,9-Tri-tert-butyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the tetracene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of functionalized tetracene derivatives.
Scientific Research Applications
7,8,9-Tri-tert-butyltetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 7,8,9-Tri-tert-butyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,4-Di-tert-butylphenol
Uniqueness
7,8,9-Tri-tert-butyltetracene-5,12-dione is unique due to its specific substitution pattern on the tetracene backbone. The presence of three tert-butyl groups provides steric hindrance, affecting its reactivity and stability. This makes it distinct from other similar compounds, which may have different substitution patterns and properties.
Properties
CAS No. |
139373-58-3 |
|---|---|
Molecular Formula |
C30H34O2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
7,8,9-tritert-butyltetracene-5,12-dione |
InChI |
InChI=1S/C30H34O2/c1-28(2,3)23-15-17-14-21-22(27(32)19-13-11-10-12-18(19)26(21)31)16-20(17)24(29(4,5)6)25(23)30(7,8)9/h10-16H,1-9H3 |
InChI Key |
IEHKQWDWFUKPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C(=C1C(C)(C)C)C(C)(C)C)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















